![molecular formula C21H22N4O2 B13329680 (2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One](/img/structure/B13329680.png)
(2e)-3-[(6s,9r)-4-(Cyclopropylamino)-6,7,8,9-Tetrahydro-5h-6,9-Epiminocyclohepta[d]pyrimidin-10-Yl]-1-(2-Hydroxyphenyl)prop-2-En-1-One
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-((6S,9R)-4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylamino group, a tetrahydro-epiminocyclohepta[d]pyrimidin ring, and a hydroxyphenyl prop-2-en-1-one moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((6S,9R)-4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Cyclopropylamino Group: This step might involve the reaction of a suitable amine with a cyclopropyl halide under basic conditions.
Construction of the Tetrahydro-epiminocyclohepta[d]pyrimidin Ring: This could be achieved through a series of cyclization reactions, possibly involving the use of a suitable precursor and a cyclizing agent.
Coupling with Hydroxyphenyl Prop-2-en-1-one: The final step might involve a coupling reaction between the intermediate and hydroxyphenyl prop-2-en-1-one, possibly using a coupling reagent like a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be optimized for each step.
Use of Catalysts: Catalysts might be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((6S,9R)-4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, acids, or bases, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential biological activities. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-((6S,9R)-4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, leading to changes in cell signaling pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Similar structure but lacks the specific stereochemistry.
(E)-3-(4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a different position of the hydroxy group.
Uniqueness
The uniqueness of (E)-3-((6S,9R)-4-(Cyclopropylamino)-6,7,8,9-tetrahydro-5H-6,9-epiminocyclohepta[d]pyrimidin-10-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one lies in its specific stereochemistry and the combination of functional groups. This unique structure might confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C21H22N4O2 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-3-[(1R,9S)-6-(cyclopropylamino)-3,5,12-triazatricyclo[7.2.1.02,7]dodeca-2(7),3,5-trien-12-yl]-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H22N4O2/c26-18-4-2-1-3-15(18)19(27)9-10-25-14-7-8-17(25)20-16(11-14)21(23-12-22-20)24-13-5-6-13/h1-4,9-10,12-14,17,26H,5-8,11H2,(H,22,23,24)/b10-9+/t14-,17+/m0/s1 |
InChI Key |
RQOKOKQQGKYASH-FPBOJHQQSA-N |
Isomeric SMILES |
C1C[C@@H]2C3=C(C[C@H]1N2/C=C/C(=O)C4=CC=CC=C4O)C(=NC=N3)NC5CC5 |
Canonical SMILES |
C1CC1NC2=NC=NC3=C2CC4CCC3N4C=CC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


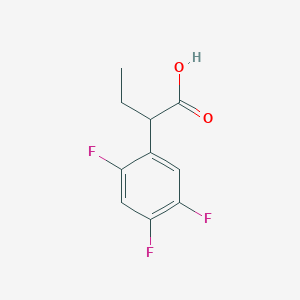
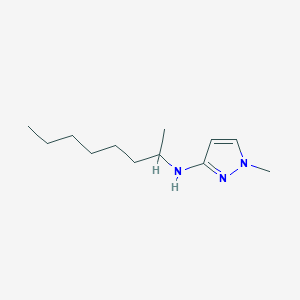
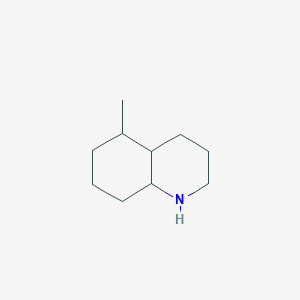
![1-[(2-Chlorophenyl)(imino)methyl]cyclopentanol Hydrochloride](/img/structure/B13329608.png)
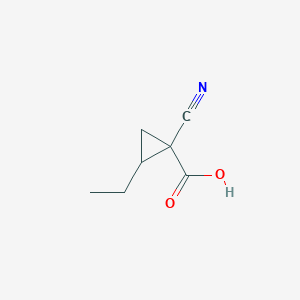

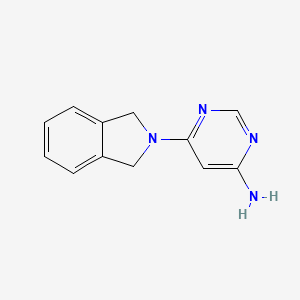
![2-methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13329621.png)
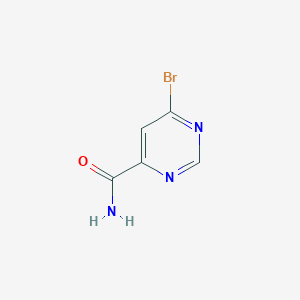
![2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione](/img/structure/B13329631.png)

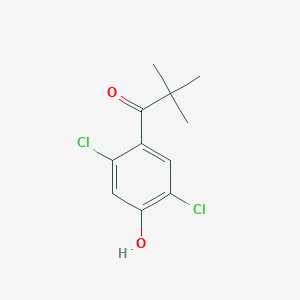
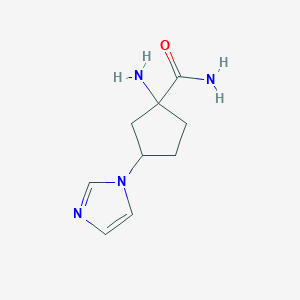
![(S)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13329685.png)
